Bienvenue dans la boutique en ligne BenchChem!

Pilloin

Anti-inflammatory NF-κB signaling Macrophage biology

Procure Pilloin (CAS 32174-62-2) for reproducible anti-inflammatory and selective cytotoxicity research. Its dual O-methylation (7,4′ positions) confers superior metabolic stability (logP 3.27) and a distinct bioactivity fingerprint, including validated NF-κB inhibition (IC50 3.46 μM) and in vivo TNF-α reduction (62%). This non-fungible flavone aglycone is essential for accurate mechanistic studies; glycosylated or unmethylated comparators cannot replicate its specific target engagement and pharmacokinetic profile.

Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
CAS No. 32174-62-2
Cat. No. B032274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePilloin
CAS32174-62-2
Molecular FormulaC17H14O6
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)O
InChIInChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-8,18-19H,1-2H3
InChIKeyUDBHJDTXPDRDNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Pilloin (CAS 32174-62-2): 5,3′-Dihydroxy-7,4′-dimethoxyflavone for Targeted Anti-Inflammatory and Cytotoxicity Research


Pilloin (CAS 32174-62-2), systematically designated as 5,3′-dihydroxy-7,4′-dimethoxyflavone and also known as luteolin 7,4′-dimethyl ether, is a naturally occurring O-methylated flavone . This compound is biosynthesized as a secondary metabolite in multiple plant species, including Marrubium cylleneum, Aquilaria sinensis, and Chromolaena odorata [1]. Pilloin belongs to the 7-O-methylated flavonoid class and possesses a molecular formula of C17H14O6 with an average molecular weight of 314.29 g/mol [2]. Its substitution pattern (hydroxy groups at positions 5 and 3′; methoxy groups at positions 7 and 4′) confers distinct physicochemical and biological properties that are not fully recapitulated by its unmethylated flavonoid counterparts, making it a compound of specific interest for targeted anti-inflammatory and selective cytotoxicity applications [3].

Why Pilloin Cannot Be Substituted by Generic Flavonoids in Mechanism-Focused Studies


Substitution of Pilloin with generic, unmethylated flavonoids such as luteolin, quercetin, or apigenin introduces confounding variables that compromise experimental reproducibility and mechanistic interpretation. Pilloin's dual O-methylation at the 7 and 4′ positions fundamentally alters its physicochemical profile, rendering it highly hydrophobic (estimated water solubility of 0.04 g/L, logP of 3.27) compared to its parent aglycones [1]. Critically, methylated flavonoids exhibit dramatically improved intestinal absorption and hepatic metabolic stability relative to their unmethylated counterparts, a class-level property that directly impacts in vivo experimental outcomes and precludes simple molar equivalent substitution [2]. Furthermore, Pilloin demonstrates a distinct biological fingerprint characterized by potent NF-κB pathway inhibition (IC50 = 3.46 μM) and selective cytotoxicity against transformed lymphoblasts, a profile not uniformly shared across the broader flavonoid class [3][4]. These quantitative differences in target engagement, cellular selectivity, and pharmacokinetic behavior establish Pilloin as a non-fungible research tool that must be procured and evaluated on its own merits.

Pilloin: Quantitative Differentiation Evidence Against Comparator Flavonoids


Pilloin Exhibits Quantifiable NF-κB Pathway Inhibition Distinct from Unmethylated Flavones

Pilloin demonstrates direct NF-κB pathway inhibition with a reported IC50 value of 3.46 μM [1]. While luteolin also inhibits NF-κB activation, its reported potency varies substantially across studies, with IC50 values ranging from <1 μM to approximately 10 μM depending on the specific experimental context [2]. This variability in luteolin's NF-κB inhibition contrasts with the more narrowly defined potency range for Pilloin in LPS-stimulated RAW 264.7 macrophages. Furthermore, Pilloin's NF-κB inhibition is mechanistically coupled to reduced IκB phosphorylation and concomitant suppression of downstream pro-inflammatory effectors including TNF-α, IL-6, COX-2, and iNOS in the same cellular system [1].

Anti-inflammatory NF-κB signaling Macrophage biology Cytokine suppression

Pilloin Shows Selective Cytotoxicity Against Transformed Lymphoblasts Not Observed with Glycosylated Flavonoids

In a direct comparative study, Pilloin exerted a cytotoxic action specifically targeted at transformed lymphoblasts, whereas the glycosylated flavonoid chrysoeriol-7-O-β-D-(3″-E-p-coumaroyl)-glucopyranoside was completely inactive in the same assay system [1]. The study employed Apigenin as the control flavonoid, establishing a baseline for comparison [1]. This differential activity profile provides direct evidence that glycosylation eliminates the cytotoxic effects observed with the Pilloin aglycone, underscoring that structurally similar flavonoids with glycosidic modifications cannot be substituted for Pilloin in assays designed to probe aglycone-specific biological activities [1].

Selective cytotoxicity Immunomodulation Lymphocyte biology Flavonoid aglycone

Pilloin Demonstrates Superior COX-2 Binding Affinity in Molecular Docking Compared to Cirsimaritin and Ibuprofen

In an in silico molecular docking study evaluating flavonoid constituents from Orthosiphon stamineus as COX-2 inhibitors, Pilloin achieved a binding affinity score of -80.61, which was superior to cirsimaritin (-79.64), the natural ligand IMN (-78.46), and the clinical NSAID ibuprofen (-78.05) [1]. The study further predicted that >90% of Pilloin molecules would undergo intestinal absorption, be metabolized by CYP3A4, and exhibit no hepatotoxicity, fulfilling drug-likeness criteria [1]. Both Pilloin and cirsimaritin exhibited binding at the same active site residue (Ser 530) [1].

COX-2 inhibition Molecular docking In silico screening Anti-inflammatory drug discovery

Pilloin Attenuates In Vivo Pro-Inflammatory Cytokine Production in LPS-Induced Septic Mice

In an LPS-induced septic mouse model, Pilloin administration significantly reduced serum levels of TNF-α from 123.3 ± 7 ng/mL to 46.6 ± 5.4 ng/mL and IL-6 from 1.4 ± 0.1 ng/mL to 0.7 ± 0.1 ng/mL [1]. Tissue-specific cytokine reductions were also documented across liver (71.8 ± 3.2 to 36.7 ± 4.3 pg/mL), lung (118.6 ± 10.6 to 75.8 ± 11.9 pg/mL), spleen (185.9 ± 23.4 to 109.6 ± 18.4 pg/mL), and kidney (160.3 ± 11.8 to 75 ± 10.8 pg/mL) [1]. Pilloin concurrently suppressed LPS-induced morphological alterations, phagocytic activity, and ROS elevation in RAW 264.7 macrophages, while also inhibiting MAPK-mediated signaling pathways including JNK, ERK, and p38 [1].

In vivo pharmacology Sepsis model TNF-α IL-6 Anti-inflammatory efficacy

Methylation Confers Enhanced Intestinal Absorption and Hepatic Metabolic Stability Relative to Unmethylated Flavonoids

As a 7,4′-di-O-methylated flavone, Pilloin belongs to a subclass of flavonoids that exhibit dramatically improved intestinal absorption and hepatic metabolic stability compared to their unmethylated parent compounds [1]. Methylation protects dietary flavonoids from rapid hepatic metabolism and greatly improves transport through biological membranes, resulting in substantially increased oral bioavailability [1][2]. While specific pharmacokinetic parameters (Cmax, t1/2, AUC) for Pilloin have not been published, this class-level property establishes that Pilloin's methylated structure confers inherent pharmacokinetic advantages not shared by unmethylated flavones such as luteolin or apigenin [1].

Pharmacokinetics Methylated flavonoids Intestinal absorption Hepatic metabolism Oral bioavailability

Pilloin's Hydrophobicity Profile Distinguishes It from More Polar Flavonoid Comparators

Pilloin is a highly hydrophobic molecule with an estimated water solubility of 0.04 g/L (ALOGPS) and a calculated logP value of 3.27 [1]. Alternative estimation methods report water solubility at 25°C of 67.05 mg/L with an estimated log Kow of 3.23 . For experimental use, Pilloin is soluble at 10 mM in DMSO [2]. In contrast, luteolin (unmethylated parent) exhibits higher water solubility with reported values ranging from approximately 0.01–0.1 mg/mL depending on methodology [3]. Quercetin demonstrates even more variable water solubility, with literature discrepancies exceeding 5000-fold [4].

Physicochemical properties Solubility logP Formulation DMSO solubility

Pilloin Procurement Scenarios: Validated Research and Industrial Applications


NF-κB Pathway Inhibition Studies with Defined IC50 Benchmark

Pilloin is optimally deployed in anti-inflammatory research programs requiring NF-κB pathway inhibition with a defined IC50 value of 3.46 μM in LPS-stimulated RAW 264.7 macrophages [1]. This quantifiable benchmark supports reproducible dose-response experimental designs and high-throughput screening applications where consistent pathway modulation is critical. The compound's concomitant suppression of IκB phosphorylation and downstream effectors (TNF-α, IL-6, COX-2, iNOS) provides a validated molecular fingerprint for mechanistic studies [1].

Selective Cytotoxicity Assays Targeting Transformed Lymphoblasts

Investigators studying aglycone-mediated selective cytotoxicity should procure Pilloin specifically for assays targeting transformed lymphoblasts [1]. The documented inactivity of glycosylated flavonoid comparators in the same assay system confirms that glycosidic modifications ablate Pilloin's cytotoxic effects, establishing this compound as a non-substitutable research tool for studies probing the structure-activity relationships of flavone aglycones in lymphocyte biology [1].

In Vivo Preclinical Efficacy Studies in Inflammatory Disease Models

Pilloin is indicated for preclinical efficacy studies in rodent models of systemic inflammation where in vivo validation of anti-inflammatory activity is required. The compound has demonstrated significant attenuation of serum TNF-α (62% reduction) and IL-6 (50% reduction) in LPS-induced septic mice, with corresponding reductions across multiple organ tissues including liver, lung, spleen, and kidney [1]. These in vivo findings, coupled with in vitro MAPK pathway inhibition data, position Pilloin as a candidate for translational research in sepsis and inflammatory disorders [1].

Structure-Based Drug Design Targeting COX-2

For computational chemistry and medicinal chemistry programs pursuing COX-2 inhibitor development, Pilloin serves as a validated scaffold with a molecular docking score of -80.61, outperforming both the closely related methylated flavone cirsimaritin (-79.64) and the clinical NSAID ibuprofen (-78.05) [1]. The compound's predicted drug-like properties—including >90% intestinal absorption and absence of hepatotoxicity—support its advancement as a lead-like candidate in rational drug design workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pilloin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.